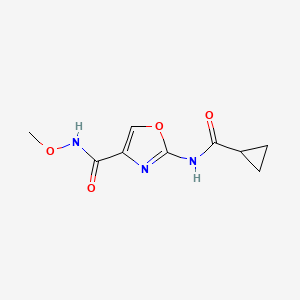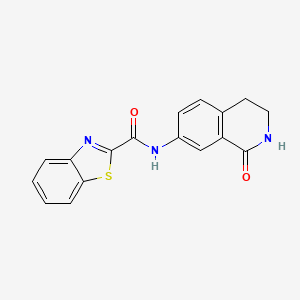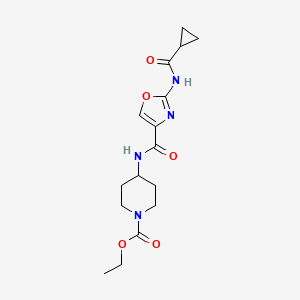
2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
Oxazole derivatives have been synthesized by various methods . For instance, a series of oxazole derivatives were synthesized and checked for PTP-1B inhibitory activity .Molecular Structure Analysis
The molecular structure of oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities . Oxazoles and its derivatives are a part of a number of medicinal compounds .Physical And Chemical Properties Analysis
Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Scientific Research Applications
2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide has been studied for its potential use as a potent inhibitor of a variety of enzymes, including COX-2, COX-1, and PDE-5. This compound has also been studied for its ability to modulate various biochemical and physiological processes, including inflammation, apoptosis, and oxidative stress. These properties make this compound a promising molecule for use in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclooxygenase (cox) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes such as inflammation and pain.
Mode of Action
It can be inferred from related compounds that it may interact with cox enzymes, leading to the inhibition of prostaglandin synthesis . This interaction could potentially result in anti-inflammatory effects.
Biochemical Pathways
Based on the potential cox inhibition, it can be inferred that the compound may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins .
Result of Action
Based on the potential cox inhibition, it can be inferred that the compound may have anti-inflammatory effects .
Advantages and Limitations for Lab Experiments
The advantages of using 2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide for laboratory experiments include its potency, its low toxicity, and its ability to modulate a variety of biochemical and physiological processes. The main limitation of this compound is its lack of selectivity, which can lead to off-target effects.
Future Directions
2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide has potential applications in both scientific research and medical treatments. One potential future direction is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another potential future direction is the development of this compound-based drugs for the treatment of cardiovascular diseases, such as hypertension. This compound could also be used in the development of drugs for the treatment of cancer, as it has been shown to induce apoptosis in a variety of cell types. Finally, this compound could be used in the development of drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide can be synthesized through a variety of methods. One method involves the use of a Grignard reaction to produce a cyclopropylmethyl ester from cyclopropylmethanol. The ester is then reacted with N-methoxy-1,3-oxazole-4-carboxamide to yield this compound. Another method involves the use of a Wittig reaction to produce a cyclopropylmethyl ketone from cyclopropylmethyl bromide. The ketone is then reacted with N-methoxy-1,3-oxazole-4-carboxamide to yield this compound.
Biochemical Analysis
Biochemical Properties
2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2 . This inhibition is crucial for its anti-inflammatory properties. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with COX-2 involves binding to the enzyme’s active site, inhibiting its catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that oxazole derivatives, including this compound, are relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, although its effects may diminish with time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific tissues, affecting its overall distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and pathways.
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-methoxy-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-15-12-8(14)6-4-16-9(10-6)11-7(13)5-2-3-5/h4-5H,2-3H2,1H3,(H,12,14)(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTAEBLPTNQFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=COC(=N1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(azepane-1-sulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B6495678.png)
![4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6495687.png)
![ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate](/img/structure/B6495690.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6495698.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B6495699.png)

![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6495712.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}acetamide](/img/structure/B6495715.png)
![N-[5-(1-methanesulfonylpiperidine-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6495726.png)
![N-[5-(4-oxo-4H-chromene-2-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6495732.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B6495735.png)
![2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6495741.png)

![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)